![molecular formula C6H9NO5 B15124680 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring, followed by the introduction of the oxazolone moiety through a series of condensation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be exploited to create materials with desirable characteristics, such as enhanced durability and resistance to environmental factors.
作用機序
The mechanism by which (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.
類似化合物との比較
Similar Compounds
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-one: Similar structure but lacks the oxazolone ring.
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrooxazole-2-one: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
The uniqueness of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one lies in its fused ring system, which imparts distinct chemical and physical properties. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H9NO5 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10) |
InChIキー |
JHLJBMKXTOOGCW-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C2C(O1)NC(=O)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


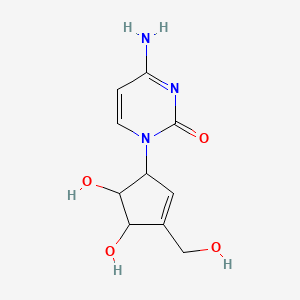
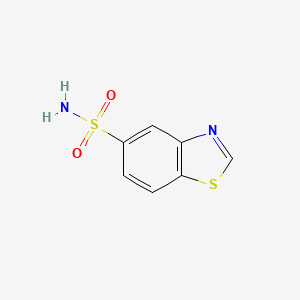



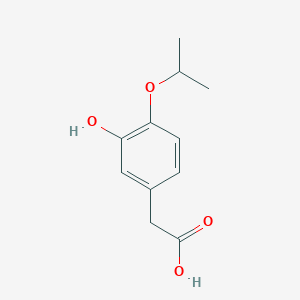
![(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B15124627.png)
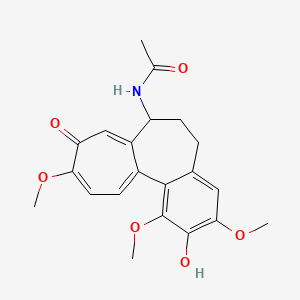



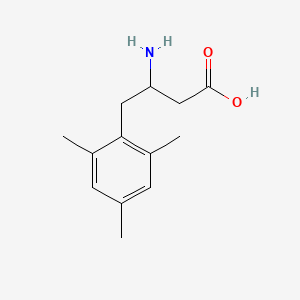
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
